molecular formula C12H9ClN4O B2970544 1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 903868-98-4

1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B2970544
CAS No.: 903868-98-4
M. Wt: 260.68
InChI Key: ONOUFNVKSPEJPV-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound consists of a pyrazolo[3,4-d]pyrimidine core with a 2-chlorobenzyl group attached, which contributes to its distinct chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance reaction rates and selectivity . Additionally, large-scale production may require the development of robust purification methods to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O/c13-10-4-2-1-3-8(10)6-17-11-9(5-16-17)12(18)15-7-14-11/h1-5,7H,6H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOUFNVKSPEJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=N2)C(=O)NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324546
Record name 1-[(2-chlorophenyl)methyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667157
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

903868-98-4
Record name 1-[(2-chlorophenyl)methyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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